molecular formula C13H13NO3 B1296912 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 3197-25-9

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1296912
CAS RN: 3197-25-9
M. Wt: 231.25 g/mol
InChI Key: DPATUMDQWSJANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, also known as OPD, is an organic compound that is part of the isoindole family. OPD is a heterocyclic compound with a five-membered ring structure, consisting of an oxygen atom, four carbon atoms, and a nitrogen atom. OPD is a colorless solid that is soluble in water and has a melting point of 101-102 °C. OPD is a versatile compound that is used in a variety of scientific and industrial applications, including synthesis methods, scientific research applications, and biochemical and physiological effects. In

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, such as oxindoles and their derivatives, have been extensively studied for their pharmacological potential. Oxindoles, including compounds structurally related to 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, exhibit a wide range of biological activities. These activities span from anti-cancer, anti-HIV, antidiabetic, to antibacterial effects, highlighting their versatility in drug development (Kaur et al., 2016)[https://consensus.app/papers/oxindole-chemical-prism-carrying-plethora-benefits-kaur/138db86894175c3988fe6eaf884934a4/?utm_source=chatgpt].

Contributions to Material Science

Heterocyclic compounds like 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione are also significant in material science. For instance, diketopyrrolopyrroles, with structural similarities to the compound , have found utility in high-quality pigments, field-effect transistors, and solar cells, underscoring the potential of such molecules in advancing material science technologies (Grzybowski & Gryko, 2015)[https://consensus.app/papers/diketopyrrolopyrroles-synthesis-reactivity-optical-grzybowski/da5446a99ba65722a3786239bf091b09/?utm_source=chatgpt].

Environmental and Agricultural Applications

In the environmental and agricultural sectors, the derivatives of 1,3-diones, akin to 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione, have been employed as herbicides, illustrating their potential utility in managing pests and contributing to sustainable agricultural practices (Carles et al., 2017)[https://consensus.app/papers/mesotrione-herbicide-efficiency-effects-fate-carles/54d74d9e78875d9cb14363c5c7da6b7c/?utm_source=chatgpt].

Biodegradable Polymers from Renewable Resources

Furthermore, research into compounds derived from renewable resources, such as 1,4:3,6-dianhydrohexitols, suggests the possibility of developing biodegradable polymers. Given the structural and functional diversity of heterocyclic compounds, it is plausible that 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione or its derivatives could contribute to advancements in creating sustainable materials (Fenouillot et al., 2010)[https://consensus.app/papers/polymers-1436dianhydrohexitols-isoidide-review-fenouillot/d1f352b59de3571a9632e3486cbe1f89/?utm_source=chatgpt].

properties

IUPAC Name

2-(4-oxopentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPATUMDQWSJANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284708
Record name 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

CAS RN

3197-25-9
Record name 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3197-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 38564
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3197-25-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-oxopentyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

24.59 g (132.8 mmol) of potassium phthalimide are added to a solution of 14.3 ml (124.4 mmol) of 5-chloro-2-pentanone in 100 ml of DMF and the mixture is left to stir at room temperature for 3 h and at 60° C. for 30 h. After filtering, the filtrate is partitioned between water and dichloromethane. The phases are separated and the organic phase is washed successively with water, twice with an 0.2N solution of NaOH and water and then dried over sodium sulfate. After filtering, the solvent is removed in vacuo and the residue is chromatographed through silica gel using heptane/ethyl acetate=6/4. 9.8 g (34%) of (14.1) are obtained after concentrating the product fractions.
Quantity
24.59 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
34%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.